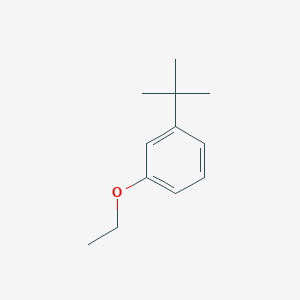

1-Tert-butyl-3-ethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-5-13-11-8-6-7-10(9-11)12(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRQWDZTBQWUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Tert-butyl-3-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-tert-butyl-3-ethoxybenzene, an important organic intermediate. The document details two viable synthetic routes, including their mechanisms, experimental protocols, and relevant quantitative data. The information is presented to be of practical value for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

This compound is a substituted aromatic ether with applications as a building block in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. The strategic placement of the bulky tert-butyl group and the ethoxy moiety on the benzene (B151609) ring makes it a valuable synthon. This guide explores the most practical and efficient methods for its laboratory-scale synthesis.

Synthesis Pathways

Two principal synthetic routes to this compound are detailed below: a multi-step synthesis commencing with tert-butylbenzene (B1681246) and the Williamson ether synthesis starting from 3-tert-butylphenol (B181075).

Multi-step Synthesis from Tert-butylbenzene

This pathway involves a sequence of classical aromatic substitution and functional group transformation reactions. The overall yield for this route is approximately 45%.[1]

Overall Reaction Scheme:

Caption: Multi-step synthesis of this compound.

2.1.1. Step 1: Nitration of tert-butylbenzene

The initial step is the electrophilic nitration of tert-butylbenzene. This reaction yields a mixture of ortho, meta, and para isomers. The para isomer is the major product due to the directing effect of the tert-butyl group; however, the meta isomer is also formed and can be separated.

Mechanism:

Caption: Mechanism of nitration of tert-butylbenzene.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq) in an ice bath.

-

Slowly add tert-butylbenzene (1.0 eq) to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the aromatic compound over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Extract the product with dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product and separate the isomers by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data:

| Parameter | Value |

| Temperature | 0-15 °C |

| Reaction Time | 1-2 hours |

| Isomer Ratio (approx.) | para:meta:ortho - 70:20:10 |

2.1.2. Step 2: Reduction of 1-tert-butyl-3-nitrobenzene

The separated 1-tert-butyl-3-nitrobenzene is then reduced to 3-tert-butylaniline. Common reducing agents for this transformation include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation.

Mechanism (using Sn/HCl):

Caption: Reduction of the nitro group to an amine.

Experimental Protocol (using Sn/HCl):

-

To a round-bottom flask containing 1-tert-butyl-3-nitrobenzene (1.0 eq), add granulated tin (2.5 eq).

-

Add ethanol (B145695) to create a slurry.

-

Slowly add concentrated hydrochloric acid (5.0 eq) dropwise with stirring. The reaction is exothermic and may require cooling in an ice bath.

-

After the addition is complete, heat the mixture at reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it strongly basic by the slow addition of a concentrated sodium hydroxide (B78521) solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-tert-butylaniline.

2.1.3. Step 3 & 4: Diazotization and Ethanolysis

The final steps involve the conversion of 3-tert-butylaniline to a diazonium salt, which is then displaced by an ethoxy group from ethanol.

Mechanism:

Caption: Diazotization followed by ethanolysis.

Experimental Protocol:

-

Dissolve 3-tert-butylaniline (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes.

-

Gently warm the reaction mixture to room temperature and then heat to reflux for 1 hour. Nitrogen gas will be evolved.

-

After cooling, pour the reaction mixture into a large volume of water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation or column chromatography.

Williamson Ether Synthesis from 3-tert-Butylphenol

This is a more direct, two-step approach that involves the synthesis of 3-tert-butylphenol followed by its etherification.

Overall Reaction Scheme:

Caption: Williamson ether synthesis route to this compound.

2.2.1. Step 1: Synthesis of 3-tert-Butylphenol

3-tert-Butylphenol can be synthesized by the Friedel-Crafts alkylation of phenol with a tert-butylating agent such as tert-butanol (B103910) or isobutylene (B52900) in the presence of an acid catalyst. The reaction conditions can be optimized to favor the formation of the meta-isomer, although a mixture of isomers is typically produced and requires separation.

2.2.2. Step 2: Williamson Ether Synthesis

This classic ether synthesis involves the deprotonation of 3-tert-butylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethyl halide.

Mechanism:

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-tert-butylphenol (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir the mixture until the phenol is fully deprotonated.

-

Add ethyl iodide or ethyl bromide (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

If a solid precipitate (the inorganic salt byproduct) is present, filter it off.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or vacuum distillation.

Quantitative Data (for a similar Williamson Ether Synthesis):

| Parameter | Value |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-90% |

Characterization of this compound

Expected Spectroscopic Data:

-

¹H NMR:

-

A singlet integrating to 9H in the upfield region (around 1.3 ppm) corresponding to the tert-butyl group.[2]

-

A triplet (3H) and a quartet (2H) in the aliphatic region (around 1.4 ppm and 4.0 ppm, respectively) characteristic of an ethyl group.

-

A complex multiplet pattern in the aromatic region (6.7-7.2 ppm) corresponding to the four protons on the benzene ring.

-

-

¹³C NMR:

-

Signals for the tert-butyl quaternary carbon (around 34 ppm) and methyl carbons (around 31 ppm).

-

Signals for the ethyl group carbons (around 15 and 63 ppm).

-

Four distinct signals in the aromatic region (110-160 ppm), with the carbon attached to the oxygen being the most downfield.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) at m/z = 178.

-

A significant peak at m/z = 163, corresponding to the loss of a methyl group ([M-15]⁺).

-

Other fragmentation patterns characteristic of ethers and alkylbenzenes.

-

Conclusion

Both the multi-step synthesis from tert-butylbenzene and the Williamson ether synthesis from 3-tert-butylphenol are viable methods for the preparation of this compound. The choice of route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. The Williamson ether synthesis is generally more direct and likely to provide a higher overall yield, provided that the starting 3-tert-butylphenol is readily accessible. The multi-step synthesis, while longer, utilizes more basic starting materials. For any chosen pathway, careful optimization of reaction conditions and purification procedures will be crucial for obtaining a high purity of the final product.

References

Physicochemical properties of 1-Tert-butyl-3-ethoxybenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Tert-butyl-3-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. This aromatic ether is a significant intermediate in various fields of organic synthesis, including the production of agrochemicals, pharmaceuticals, and fragrances.[1][2] This document consolidates key data into accessible formats, details a representative experimental protocol for its synthesis, and visualizes its synthetic pathway and applications to support researchers and drug development professionals.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] Its core physicochemical properties are summarized in the table below. These properties are crucial for its handling, application in chemical reactions, and for the development of new synthetic methodologies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O | [3][4][5] |

| Molecular Weight | 178.27 g/mol | [2][4] |

| CAS Number | 133073-81-1 | [3][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Boiling Point | 230-235 °C | [2] |

| 235.6±19.0 °C (Predicted) | [6] | |

| Density | 0.92-0.94 g/cm³ (at 20 °C) | [2] |

| 0.906±0.06 g/cm³ (Predicted) | [6] | |

| Refractive Index | 1.492-1.496 (at 20 °C) | [2] |

| Solubility | Soluble in organic solvents; Insoluble in water | [2][3] |

| Flash Point | >100 °C | [2] |

| Storage Conditions | Store in a cool place (<30°C) under an inert atmosphere; Recommended storage at 2-8°C | [2][6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and efficient method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an ethylating agent. An alternative approach involves a multi-step synthesis starting from tert-butylbenzene.[1]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 3-tert-butylphenol (B181075) and ethyl bromide.

Materials:

-

3-tert-butylphenol

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetone)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-tert-butylphenol in the anhydrous solvent.

-

Add powdered sodium hydroxide (or potassium hydroxide) to the solution. The mixture is stirred at room temperature for a period to allow for the formation of the sodium 3-tert-butylphenoxide.

-

Alkylation: Slowly add ethyl bromide to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography to yield the final product.

Caption: Workflow for the synthesis of this compound.

Applications and Significance

This compound is a versatile chemical intermediate with significant applications in the synthesis of more complex molecules. Its sterically hindered structure makes it a valuable building block in various chemical industries.[2]

-

Agrochemicals: It serves as a key intermediate for the production of etoxazole, an agricultural miticide.[1]

-

Pharmaceuticals and Medicinal Chemistry: The unique substitution pattern of the tert-butyl and ethoxy groups allows for selective functionalization, making it a useful precursor in the development of new pharmaceutical compounds.[2]

-

Palladium-Catalyzed Coupling Reactions: It is an excellent substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

-

Other Industrial Uses: It is also utilized in the manufacturing of fragrances, liquid crystals, polymer additives, and UV stabilizers.[2]

Caption: Key industrial applications of this compound.

Safety and Handling

While comprehensive safety data is not widely published, standard precautions for handling organic ethers should be observed. It is noted to be irritating to the skin and eyes, and direct contact should be avoided.[3] Good ventilation, along with personal protective equipment such as safety glasses and gloves, is recommended during handling.[3] The compound can form flammable vapors and should be kept away from open flames and high temperatures.[3]

Conclusion

This compound is a chemical compound with well-defined physicochemical properties that make it a valuable intermediate in organic synthesis. Its utility in the production of agrochemicals, pharmaceuticals, and advanced materials highlights its importance in both academic research and industrial applications. This guide provides essential data and procedural insights to aid scientists and professionals in leveraging this compound for their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Fast Deliver Factory Price99% this compound CAS 133073-81-1 - this compound, this compound; | Made-in-China.com [m.made-in-china.com]

- 3. This compound [chembk.com]

- 4. This compound | C12H18O | CID 20038873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 133073-81-1 [chemicalbook.com]

Determining the Solubility Profile of 1-Tert-butyl-3-ethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tert-butyl-3-ethoxybenzene is an aromatic ether with applications as an intermediate in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and quality control. This technical guide provides a comprehensive framework for determining and documenting the solubility profile of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the established methodologies for its experimental determination and provides a template for the systematic presentation of results.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These properties can influence its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | [2][3] |

| Molecular Weight | 178.27 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 235.6 ± 19.0 °C (Predicted) | [1] |

| Density | 0.906 ± 0.06 g/cm³ (Predicted) | [1] |

| XLogP3 | 3.7 | [2] |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] As a molecule with a significant nonpolar aromatic ring and a tert-butyl group, along with a polar ether linkage, this compound is expected to be readily soluble in a range of organic solvents.[1] Its solubility will be influenced by the polarity, hydrogen bonding capacity, and dielectric constant of the solvent. While it is generally soluble in alcohols, ethers, and chlorinated solvents, its solubility in nonpolar solvents like alkanes and aromatic hydrocarbons is also anticipated to be significant.[1] For precise and reliable data, experimental determination is essential.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility (shake-flask) method is a widely accepted and robust technique for determining the solubility of a compound in a specific solvent. The following protocol provides a detailed procedure for determining the solubility of this compound.

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) and PTFE-lined septa

-

Constant temperature incubator shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved phase present.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (pre-wetted with the respective solvent) to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

3. Data Analysis and Presentation

The solubility is calculated from the concentration of the analyte in the saturated solution, taking into account the dilution factor. The results should be expressed in appropriate units such as grams per liter (g/L) and moles per liter (mol/L). The data should be presented in a clear and organized table, as shown in the following section.

Data Presentation: Solubility of this compound

The following table provides a template for presenting the experimentally determined solubility data for this compound in various organic solvents at a specified temperature.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Isopropanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Chloroform | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

This technical guide provides a robust framework for researchers and scientists to determine and document the solubility profile of this compound in various organic solvents. By following the detailed experimental protocol and utilizing the provided data presentation template, consistent and comparable solubility data can be generated. This information is critical for the successful application of this compound in research, development, and manufacturing processes. The provided workflow diagram offers a clear visual representation of the necessary steps, ensuring a systematic and logical approach to solubility determination.

References

An In-depth Technical Guide to the Safe Handling and Disposal of 1-Tert-butyl-3-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal information for 1-tert-butyl-3-ethoxybenzene (CAS No. 133073-81-1), an important organic intermediate. The following sections detail the physical and chemical properties, hazard identification, personal protective equipment, first-aid measures, and proper disposal procedures to ensure the safe use of this compound in a laboratory setting.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the behavior of the chemical under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | PubChem[1], Guidechem[2] |

| Molecular Weight | 178.27 g/mol | PubChem[1], Guidechem[2] |

| Monoisotopic Mass | 178.135765193 Da | PubChem[1], Guidechem[2] |

| Boiling Point | 157°C | ChemBK[3] |

| Melting Point | -117°C | ChemBK[3] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1], Guidechem[2] |

| Rotatable Bond Count | 3 | Guidechem[2] |

| Heavy Atom Count | 13 | Guidechem[2] |

| Complexity | 146 | PubChem[1], Guidechem[2] |

| XLogP3 | 3.7 | PubChem[1] |

Note: Some data, such as vapor pressure and density, are currently unavailable in the reviewed literature.[4]

Hazard Identification and Safety Precautions

General Precautions:

-

Avoid the formation and inhalation of dust, aerosols, vapors, and mists.[3][4]

-

Ensure adequate ventilation, including appropriate exhaust ventilation where dust or vapors may form.[3][4]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[3][5]

-

Obtain special instructions before use.[4]

Experimental Protocols: Safe Handling and Personal Protective Equipment

The following protocols are based on standard laboratory practices for handling similar chemical compounds and information from available safety data sheets.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

-

Use explosion-proof equipment when handling significant quantities of the material.[5]

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that has been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]

-

Skin Protection:

-

Wear impervious clothing to prevent skin contact. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[4]

-

Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws.[4]

-

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[4] |

| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

Fire-Fighting and Accidental Release Measures

5.1. Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

5.2. Accidental Release

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[4]

-

Containment and Cleanup: Pick up and arrange for disposal. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Storage and Disposal

6.1. Storage

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep the container tightly closed and upright.[6]

-

The chemical is stable under recommended storage conditions.[4]

6.2. Disposal

-

Product Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[4]

-

Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or by other procedures approved by state and local authorities.[4]

Logical Workflow for Safe Handling and Disposal

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.

Caption: Logical workflow for the safe handling and disposal of this compound.

Toxicity Data

There is currently no available quantitative data on the acute or chronic toxicity of this compound.[4] As such, it should be treated as a potentially hazardous substance, and all handling should be performed with appropriate precautions to minimize exposure. The lack of toxicity data underscores the importance of adhering to the safety protocols outlined in this guide.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions: The Case of 1-Tert-butyl-3-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note explores the potential use of 1-tert-butyl-3-ethoxybenzene and its derivatives in such reactions. While the direct Suzuki coupling of unactivated aryl ethers like this compound presents significant challenges due to the inertness of the C(sp²)-O bond, this document provides a comprehensive overview of the Suzuki-Miyaura reaction, a detailed experimental protocol for a representative cross-coupling of a related aryl bromide, and a discussion of advanced strategies and alternative catalytic systems that may facilitate the use of aryl ethers as coupling partners.

Introduction

This compound is a valuable organic intermediate with potential applications in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique substitution pattern, featuring a bulky tert-butyl group and an electron-donating ethoxy group, makes it an interesting building block. The ability to functionalize this aromatic core via cross-coupling reactions would provide a powerful tool for the synthesis of novel compounds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2][3] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] While highly effective for aryl halides, the activation of the strong C-O bond in unactivated aryl ethers by palladium catalysts is notoriously difficult and often requires specialized ligands or nickel-based catalytic systems.

This document will provide a detailed protocol for a standard Suzuki-Miyaura coupling of an aryl bromide, which serves as a foundational method that can be adapted for more challenging substrates. Furthermore, it will discuss the current state of C-O bond activation for cross-coupling reactions, offering insights for researchers aiming to utilize aryl ether substrates like this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for a generic palladium-catalyzed Suzuki-Miyaura coupling reaction between an aryl bromide and an arylboronic acid. This data is representative and serves as a starting point for optimization.

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O (10:1) | 100 | 12 | >95 |

| 2 | 1-Bromo-4-tert-butylbenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 16 | 92 |

| 3 | 3-Bromopyridine | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 88 |

| 4 | 4-Bromobenzonitrile | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | t-BuOH/H₂O (5:1) | 110 | 6 | 97 |

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst and a phosphine (B1218219) ligand.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add toluene (5 mL) and water (0.5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for the time indicated by TLC or GC/MS analysis (typically 6-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Challenges and Alternative Strategies for this compound

The direct Suzuki coupling of this compound is challenging due to the high bond dissociation energy of the aryl C-O bond. Palladium catalysts typically struggle to oxidatively add into such inert bonds. Researchers encountering this challenge should consider the following:

-

Activation of the Aryl Ether: Conversion of the ethoxy group to a better leaving group, such as a triflate (-OTf) or tosylate (-OTs), would render the substrate amenable to standard Suzuki coupling conditions. This, however, adds extra steps to the synthetic route.

-

Nickel Catalysis: Nickel-based catalytic systems have shown significant promise for the cross-coupling of unactivated aryl ethers. Catalysts such as Ni(cod)₂ with N-heterocyclic carbene (NHC) or phosphine ligands can effectively cleave the C-O bond and facilitate the Suzuki-Miyaura reaction.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling remains a vital transformation in modern organic synthesis. While the direct application to unactivated aryl ethers such as this compound is not yet routine with palladium catalysts, the foundational protocols and understanding of the catalytic cycle provide a strong basis for further methods development. Researchers are encouraged to explore strategies for C-O bond activation or consider alternative catalytic systems, such as those based on nickel, to unlock the full synthetic potential of these readily available starting materials. The provided protocols and visualizations serve as a practical guide for the execution and understanding of this powerful C-C bond-forming reaction.

References

Detailed experimental protocol for the bromination of 1-Tert-butyl-3-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the electrophilic bromination of 1-tert-butyl-3-ethoxybenzene to synthesize 4-bromo-1-tert-butyl-3-ethoxybenzene. The methodology is based on established procedures for the bromination of activated aromatic compounds and is adapted for this specific substrate. This protocol includes a comprehensive list of materials, a step-by-step procedure, safety precautions, and methods for the characterization of the final product. All quantitative data is summarized for clarity, and a visual workflow is provided.

Introduction

This compound is an aromatic ether with two activating groups, the tert-butyl group and the ethoxy group. Both are ortho-, para-directing substituents. In electrophilic aromatic substitution reactions, such as bromination, the position of the incoming electrophile is determined by the directing effects of these groups. The ethoxy group is a more powerful activating group than the tert-butyl group, and its directing effect will be dominant. The position para to the ethoxy group is occupied by the tert-butyl group. The positions ortho to the ethoxy group are sterically hindered. Therefore, the bromination is expected to occur regioselectively at the position para to the tert-butyl group and ortho to the ethoxy group, yielding 4-bromo-1-tert-butyl-3-ethoxybenzene as the major product. This compound can serve as a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| This compound | Reagent | Sigma-Aldrich | 145358-39-8 |

| Bromine (Br₂) | ACS Reagent | Fisher Scientific | 7726-95-6 |

| Iron (Fe) powder | 99% | Alfa Aesar | 7439-89-6 |

| Carbon Tetrachloride (CCl₄) | Anhydrous | Merck | 56-23-5 |

| Sodium Hydroxide (B78521) (NaOH) | Pellets | VWR | 1310-73-2 |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 |

| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | 60-29-7 |

| Hexanes | ACS Grade | VWR | 110-54-3 |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer with stir bar

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves (Neoprene or Nitrile), and a fume hood are essential.

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a drying tube, dissolve this compound (10.0 g, 56.1 mmol) in 100 mL of anhydrous carbon tetrachloride.

-

Catalyst Addition: To this solution, add iron powder (0.31 g, 5.6 mmol) as a catalyst.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (9.0 g, 2.9 mL, 56.1 mmol) in 20 mL of carbon tetrachloride to the stirred reaction mixture via the dropping funnel over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition. The reaction is exothermic, and a slow addition rate is crucial to control the temperature and minimize the formation of byproducts.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) solvent system.

-

Quenching: Once the reaction is complete, slowly and carefully add 50 mL of a 10% aqueous sodium hydroxide solution to the reaction mixture to quench the reaction and neutralize any remaining bromine and hydrobromic acid. The color of the bromine should disappear.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of 10% sodium hydroxide solution, 50 mL of water, and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using hexanes as the eluent to yield pure 4-bromo-1-tert-butyl-3-ethoxybenzene.

Safety Precautions

-

Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon skin contact and is harmful if inhaled. Handle bromine only in a well-ventilated fume hood and wear appropriate PPE, including heavy-duty chemical-resistant gloves, a face shield, and a lab coat.[1][2] Have a solution of sodium thiosulfate (B1220275) ready for quenching any spills.

-

Carbon tetrachloride is a toxic and carcinogenic solvent.[3] It is harmful if inhaled or absorbed through the skin. All operations involving carbon tetrachloride must be performed in a fume hood.

-

The reaction is exothermic and should be cooled properly to avoid overheating.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, throughout the experiment.[4]

Data Presentation

Table 1: Summary of Quantitative Experimental Data

| Parameter | Value |

| Mass of this compound | 10.0 g (56.1 mmol) |

| Volume of Bromine | 2.9 mL (56.1 mmol) |

| Mass of Iron Powder | 0.31 g (5.6 mmol) |

| Volume of Carbon Tetrachloride | 120 mL |

| Reaction Temperature | 0 °C |

| Reaction Time | 2-3 hours |

| Expected Yield | 70-80% |

Table 2: Expected Characterization Data for 4-Bromo-1-tert-butyl-3-ethoxybenzene

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.28 (d, J=2.0 Hz, 1H, Ar-H), 6.95 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 6.70 (d, J=8.4 Hz, 1H, Ar-H), 4.02 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 1.30 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 158.5, 150.2, 129.8, 117.5, 115.8, 112.3, 63.8, 34.5, 31.3, 14.8 |

| IR (KBr, cm⁻¹) | ν: 2965 (C-H, sp³), 1580 (C=C, aromatic), 1240 (C-O, ether), 870 (C-H, oop, aromatic), 560 (C-Br) |

| Mass Spec. (EI, m/z) | 258/260 (M⁺, Br isotope pattern), 243/245 ([M-CH₃]⁺) |

Visualization

Caption: Experimental workflow for the bromination of this compound.

References

Application Notes and Protocols: Step-by-Step Guide for the Nitration of 1-Tert-butyl-3-ethoxybenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the electrophilic aromatic nitration of 1-tert-butyl-3-ethoxybenzene. The procedure outlines the use of a standard nitrating mixture of concentrated nitric and sulfuric acids, with a strong emphasis on temperature control to manage the reaction's regioselectivity and minimize side-product formation. The directing effects of the tert-butyl and ethoxy substituents are discussed, and a comprehensive workflow from reaction setup to product purification is provided.

Introduction: Principles and Regioselectivity

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution (EAS) reaction. In this process, a nitro group (-NO₂) is introduced onto an aromatic ring. The reaction is typically facilitated by a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[1]

The regiochemical outcome of the nitration of a substituted benzene (B151609) ring is governed by the electronic properties of the substituents already present.[1] In the case of this compound, the ring possesses two activating, ortho, para-directing groups:

-

Ethoxy Group (-OCH₂CH₃): A strong activating group that directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.

-

tert-Butyl Group (-C(CH₃)₃): A weakly activating group that also directs to its ortho (C2, C6) and para (C4) positions.

Both groups activate positions 2, 4, and 6. However, the ethoxy group is a more powerful activator. Furthermore, the bulky tert-butyl group can cause significant steric hindrance at the adjacent C2 position.[2] Consequently, the nitration is expected to occur primarily at the positions ortho and para to the ethoxy group and least hindered by the tert-butyl group, namely C4 and C6. Minor formation of the C2 isomer is also possible.

Experimental Protocol

This protocol is based on standard procedures for the nitration of activated aromatic compounds.[2]

2.1 Materials and Equipment

-

Reagents: this compound, Concentrated Sulfuric Acid (H₂SO₄, 98%), Concentrated Nitric Acid (HNO₃, 70%), Dichloromethane (B109758) (CH₂Cl₂), Saturated Sodium Bicarbonate Solution (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Deionized Water, Ice.

-

Equipment: Round-bottom flask, dropping funnel, magnetic stirrer and stir bar, ice-water bath, thermometer, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), beakers, and graduated cylinders.

2.2 Procedure

-

Substrate Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 20 mL of dichloromethane. Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.

-

Nitrating Mixture Preparation (Caution!): In a separate flask, cautiously add concentrated H₂SO₄ (1.5 eq) to another portion of dichloromethane (10 mL), ensuring the mixture is cooled in an ice bath. Slowly, add concentrated HNO₃ (1.1 eq) dropwise to the cooled sulfuric acid solution. Maintain the temperature below 10 °C throughout this addition.[1] This mixture contains the active nitronium ion electrophile.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise from a dropping funnel to the cooled solution of this compound over 30-45 minutes. Carefully monitor the internal temperature and ensure it remains between 0-5 °C.[3] A slight exotherm may be observed.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) solvent system.

-

Work-up:

-

Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 100 mL of cold deionized water with vigorous stirring.

-

Transfer the entire mixture to a separatory funnel. Allow the layers to separate and collect the organic (bottom) layer.

-

Wash the organic layer sequentially with 50 mL of cold deionized water, 50 mL of saturated NaHCO₃ solution (to neutralize residual acid), and finally 50 mL of brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product, a mixture of nitro-isomers, can be purified by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexane.

2.3 Safety Precautions

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

All procedures involving concentrated acids must be performed in a well-ventilated fume hood.

-

The addition of reagents should be slow and controlled, especially when preparing the nitrating mixture and adding it to the substrate, as the reactions are exothermic.

-

Quenching the reaction on ice should be done slowly to control the release of heat.

Data Presentation

The following table presents illustrative data for the expected product distribution based on established principles of regioselectivity and steric effects. Actual yields may vary depending on specific reaction conditions.

| Compound | Predicted Isomer | Role | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |

| 1-tert-butyl-3-ethoxy-4-nitrobenzene | 4-NO₂ | Major Product | 223.27 | ~55-65% |

| 1-tert-butyl-3-ethoxy-6-nitrobenzene | 6-NO₂ | Major Product | 223.27 | ~25-35% |

| 1-tert-butyl-3-ethoxy-2-nitrobenzene | 2-NO₂ | Minor Product | 223.27 | <5% |

| Dinitrated/Other Byproducts | - | Side Product | - | <5% |

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for the nitration process.

References

The Strategic Role of 1-Tert-butyl-3-ethoxybenzene in Pharmaceutical Innovation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-tert-butyl-3-ethoxybenzene is a versatile aromatic building block increasingly recognized for its utility in the synthesis of complex organic molecules for various applications, including the development of new pharmaceuticals. Its unique substitution pattern, featuring a bulky tert-butyl group and an ethoxy moiety, offers specific steric and electronic properties that can be strategically exploited in medicinal chemistry. This document provides detailed application notes and experimental protocols to guide researchers in leveraging this compound for the discovery and development of novel therapeutic agents. While its application has been notably documented in the synthesis of the acaricide etoxazole, the principles of its reactivity and its derivatives, such as (5-tert-butyl-2-ethoxyphenyl)boronic acid, are highly relevant to pharmaceutical research, particularly in the construction of kinase inhibitors and other targeted therapies.

Application Notes

The primary application of this compound in synthetic chemistry is as a precursor to more functionalized intermediates. The tert-butyl group provides steric bulk, which can influence the conformation of the final molecule and its interaction with biological targets. The ethoxy group is an electron-donating moiety that can modulate the electronic properties of the aromatic ring and serve as a handle for further chemical modifications.

A key derivative for pharmaceutical synthesis is (5-tert-butyl-2-ethoxyphenyl)boronic acid . This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct the core scaffolds of many therapeutic agents.

The tert-butyl-ethoxy-phenyl motif is of particular interest in the design of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of cancer drug discovery. The structural features of derivatives of this compound can be exploited to achieve potent and selective inhibition of specific kinases, such as Axl kinase, which is implicated in tumor growth and metastasis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and their application in the construction of bioactive molecules.

Protocol 1: Synthesis of (5-tert-butyl-2-ethoxyphenyl)boronic acid

This protocol describes the synthesis of the key boronic acid intermediate from this compound via ortho-metalation and borylation.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Triisopropyl borate (B1201080)

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Argon or Nitrogen gas supply

-

Schlenk flask and standard glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 2 hours.

-

To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain (5-tert-butyl-2-ethoxyphenyl)boronic acid.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | This compound |

| Key Reagents | n-BuLi, Triisopropyl borate |

| Solvent | Anhydrous THF |

| Typical Yield | 75-85% |

| Purity | >95% (by NMR) |

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biphenyl (B1667301) Scaffold

This protocol outlines a general procedure for the Suzuki coupling of (5-tert-butyl-2-ethoxyphenyl)boronic acid with an aryl halide, a common step in the synthesis of kinase inhibitors.

Materials:

-

(5-tert-butyl-2-ethoxyphenyl)boronic acid

-

Aryl halide (e.g., 2-chloro-4-aminopyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Argon or Nitrogen gas supply

-

Schlenk flask and standard glassware

Procedure:

-

In a Schlenk flask, combine (5-tert-butyl-2-ethoxyphenyl)boronic acid (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.02-0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biphenyl product.

Quantitative Data Summary for a Representative Suzuki Coupling:

| Parameter | Value |

| Boronic Acid | (5-tert-butyl-2-ethoxyphenyl)boronic acid |

| Coupling Partner | 2-chloro-4-aminopyrimidine |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 eq) |

| Solvent | 1,4-Dioxane/Water (4:1) |

| Temperature | 90 °C |

| Reaction Time | 16 hours |

| Typical Yield | 80-90% |

Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships in the application of this compound in pharmaceutical development.

Caption: Synthesis of the key boronic acid intermediate.

Caption: General workflow for Suzuki coupling.

Caption: Axl kinase signaling pathway and inhibition.

Conclusion

This compound and its derivatives, particularly (5-tert-butyl-2-ethoxyphenyl)boronic acid, are valuable tools in the arsenal (B13267) of medicinal chemists. The protocols and data presented herein provide a foundation for the strategic incorporation of the tert-butyl-ethoxy-phenyl motif into novel pharmaceutical candidates. The demonstrated utility in forming key scaffolds for kinase inhibitors highlights the potential of this building block in the development of targeted therapies for cancer and other diseases. Further exploration of this scaffold in diverse therapeutic areas is warranted and is expected to yield novel bioactive molecules.

Application Notes and Protocols for Grignard Reactions Involving Derivatives of 1-Tert-butyl-3-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Grignard reactions involving derivatives of 1-tert-butyl-3-ethoxybenzene, a valuable scaffold in organic synthesis and medicinal chemistry. The protocols outlined below are based on established principles of Grignard chemistry and provide a framework for the synthesis of novel compounds with potential applications in drug discovery and development.

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds that play a crucial role in the formation of carbon-carbon bonds. The tert-butyl group is a common motif in medicinal chemistry that can enhance the metabolic stability and solubility of drug candidates. The ethoxy group provides an additional point for modification and can influence the electronic properties of the molecule. The combination of these features in this compound derivatives makes them attractive starting materials for the synthesis of complex molecular architectures.

The general approach involves the formation of a Grignard reagent from a halogenated derivative of this compound, followed by its reaction with a suitable electrophile. This methodology allows for the introduction of a wide variety of functional groups, leading to a diverse range of potential drug candidates.

Reaction Scheme and Workflow

The overall process can be visualized as a two-step sequence: the formation of the Grignard reagent and its subsequent reaction with an electrophile.

Caption: General workflow for the Grignard reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis of the Grignard reagent from 1-bromo-3-tert-butyl-5-ethoxybenzene and its subsequent reaction with an electrophile. It is crucial to note that these are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Preparation of (3-tert-Butyl-5-ethoxyphenyl)magnesium bromide

Objective: To synthesize the Grignard reagent from 1-bromo-3-tert-butyl-5-ethoxybenzene.

Materials:

-

1-Bromo-3-tert-butyl-5-ethoxybenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (crystal)

-

Nitrogen or Argon gas supply

-

Dry glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)

Procedure:

-

Assemble the dry glassware under a stream of inert gas.

-

Place magnesium turnings (1.2 equivalents) in the round-bottom flask.

-

Add a small crystal of iodine to the flask to activate the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-3-tert-butyl-5-ethoxybenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

Protocol 2: Reaction of (3-tert-Butyl-5-ethoxyphenyl)magnesium bromide with an Aldehyde (e.g., Benzaldehyde)

Objective: To synthesize a secondary alcohol by reacting the Grignard reagent with an aldehyde.

Materials:

-

(3-tert-Butyl-5-ethoxyphenyl)magnesium bromide solution in THF (from Protocol 1)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (B1210297) for extraction

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous THF.

-

Add the benzaldehyde solution dropwise to the stirred Grignard reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure secondary alcohol.

Data Presentation

The following tables provide a template for summarizing the quantitative data from these experiments.

Table 1: Reagent and Solvent Quantities for Grignard Reagent Formation

| Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Amount (g) | Amount (mL) | Moles | Molar Equiv. |

| 1-Bromo-3-tert-butyl-5-ethoxybenzene | 271.21 | - | User input | User input | User input | 1.0 |

| Magnesium Turnings | 24.31 | - | User input | - | User input | 1.2 |

| Anhydrous THF | 72.11 | 0.889 | - | User input | - | - |

| Iodine (crystal) | 253.81 | - | catalytic | - | - | - |

Table 2: Reaction Conditions and Yield for Synthesis of Secondary Alcohol

| Electrophile | Grignard Equiv. | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |

| Benzaldehyde | 1.1 | 2 | 0 to RT | (3-tert-Butyl-5-ethoxyphenyl)(phenyl)methanol | User input |

| Other Aldehyde | User input | User input | User input | Corresponding Alcohol | User input |

Table 3: Reaction with Other Electrophiles (Example Data)

| Electrophile | Product Type | Expected Yield Range (%) | Notes |

| Acetone (Ketone) | Tertiary Alcohol | 70-90 | Reaction is typically fast. |

| Ethyl Acetate (Ester) | Tertiary Alcohol | 60-80 | Requires 2 equivalents of Grignard reagent. |

| Carbon Dioxide (CO₂) | Carboxylic Acid | 50-70 | Grignard reagent is added to dry ice. |

Signaling Pathways and Logical Relationships

The Grignard reaction proceeds through a well-established nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Caption: Mechanism of Grignard addition to a carbonyl.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dry glassware.

-

Handle magnesium turnings with care as they are flammable.

-

The quenching of Grignard reactions is exothermic. Perform the quench slowly at low temperatures.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Grignard reaction of this compound derivatives is a versatile and powerful tool for the synthesis of a wide range of compounds with potential applications in drug discovery. The protocols and data presented here provide a foundation for researchers to explore the chemical space around this valuable scaffold. Careful planning, execution, and optimization are key to achieving successful outcomes in these synthetic endeavors.

Synthetic Routes to Derivatives of 1-Tert-butyl-3-ethoxybenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives of 1-tert-butyl-3-ethoxybenzene, a key intermediate in the production of fine chemicals and pharmaceuticals, such as the insecticide etoxazole.[1] The following sections outline established synthetic pathways to the parent compound and subsequent derivatization reactions, including bromination, nitration, and Friedel-Crafts acylation.

Synthesis of this compound

Two primary routes for the synthesis of this compound have been reported, starting from either tert-butylbenzene (B1681246) or 4-tert-butylbenzenamine.

Route 1: From Tert-butylbenzene

This route involves a multi-step synthesis including bromination, nitration, reduction (dehalogenation), diazotization, and finally ethanolysis. While the starting material is inexpensive and the procedure is straightforward, making it suitable for industrial applications, the overall yield is 45%.[1]

Route 2: From 4-Tert-butylbenzenamine

This alternative pathway consists of acylation, bromination, deacylation, diazotization, and ethanolysis. This route offers a higher total yield of 63%.[1]

A logical workflow for the more efficient, second synthetic route is outlined below.

Caption: Synthetic workflow for this compound.

Derivatization of this compound

The electron-donating nature of the tert-butyl and ethoxy groups on the benzene (B151609) ring directs electrophilic aromatic substitution to specific positions, allowing for the synthesis of a variety of derivatives.

Electrophilic Aromatic Substitution: General Considerations

The tert-butyl group is an ortho-, para-directing activator, while the ethoxy group is also an ortho-, para-directing activator. In this compound, their directing effects reinforce each other, primarily directing incoming electrophiles to the positions ortho and para to the ethoxy group (positions 2, 4, and 6) and ortho and para to the tert-butyl group (positions 2, 4, and 5). The combined effect and steric hindrance from the bulky tert-butyl group will influence the final product distribution.

A general diagram illustrating the directing effects is presented below.

Caption: Directing effects on electrophilic substitution.

Experimental Protocols

The following are detailed protocols for key derivatization reactions of this compound.

Bromination

This protocol is adapted from the bromination of a similarly structured aromatic compound, 1,3,5-tri-tert-butylbenzene, and is expected to yield monobrominated derivatives.[2]

Materials:

-

This compound

-

Carbon tetrachloride (CCl4)

-

Iron powder (Fe)

-

Bromine (Br2)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Magnesium sulfate (B86663) (MgSO4)

-

Hexane (B92381) or petroleum ether

Procedure:

-

Dissolve this compound (1 equivalent) in carbon tetrachloride in a round-bottom flask.

-

Cool the flask to 0°C in an ice bath.

-

Add iron powder (1.1 equivalents) to the solution.

-

Slowly add bromine (2 equivalents) dropwise to the stirred solution at 0°C.

-

Stir the reaction mixture at 0°C for a minimum of 4 hours. The reaction can be left to stir overnight.[2]

-

Pour the reaction mixture into cold water.

-

Separate the organic layer.

-

Wash the organic layer with a 10% NaOH solution to remove excess bromine, followed by washing with water until the organic phase is neutral.[2]

-

Dry the organic layer over magnesium sulfate.

-

Concentrate the solution in vacuo to obtain the crude product.

-

Purify the product by recrystallization from hexane or petroleum ether.[2]

| Parameter | Value | Reference |

| Reactant Ratio | 1:2 (Substrate:Bromine) | [2] |

| Catalyst | Iron powder | [2] |

| Temperature | 0°C | [2] |

| Reaction Time | 4+ hours | [2] |

| Expected Yield | ~75% (by analogy) | [2] |

Nitration

This protocol is based on the nitration of 4-tert-butyl-1,3-dimethylbenzene and is designed to favor mononitration and control regioselectivity.[3]

Materials:

-

This compound

-

Concentrated sulfuric acid (H2SO4)

-

Concentrated nitric acid (HNO3)

Procedure:

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid.

-

With continuous stirring, slowly add this compound (1 equivalent) to the cooled sulfuric acid.

-

In a separate flask, also cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent).[3]

-

Add the nitrating mixture dropwise to the solution of the aromatic compound over 30-60 minutes, maintaining the reaction temperature below 10-15°C.[3]

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

| Parameter | Value | Reference |

| Nitrating Agent | HNO3 / H2SO4 | [3] |

| Reactant Ratio | 1:1.1 (Substrate:HNO3) | [3] |

| Temperature | < 10-15°C | [3] |

| Reaction Time | 1-2 hours post-addition | [3] |

Friedel-Crafts Acylation

This general protocol is based on standard Friedel-Crafts acylation procedures and is expected to introduce an acyl group to the aromatic ring.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl3)

-

Acyl chloride or acid anhydride (B1165640) (e.g., acetyl chloride)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable solvent

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in a flask under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add the acyl chloride (1 equivalent) to the suspension with stirring.

-

To this mixture, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise, keeping the temperature low.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction by carefully pouring it into a mixture of crushed ice and dilute hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting ketone by column chromatography or recrystallization.

| Parameter | Value |

| Catalyst | Anhydrous AlCl3 |

| Reactant Ratio | 1:1:1.1 (Substrate:Acyl Halide:AlCl3) |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0°C to Room Temperature |

Applications in Drug Development

Derivatives of this compound are valuable in medicinal chemistry. The parent compound itself is a key building block.[4] Furthermore, its functionalized derivatives can be utilized in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions to synthesize more complex molecules with potential biological activity.[4] The ability to selectively introduce different functional groups onto the aromatic ring allows for the generation of diverse chemical libraries for drug screening.

The workflow for utilizing these derivatives in drug discovery is depicted below.

Caption: Workflow for drug development applications.

References

Application of 1-Tert-butyl-3-ethoxybenzene in Agrochemical Synthesis: The Case of Etoxazole

Introduction

1-Tert-butyl-3-ethoxybenzene, an aromatic ether, serves as a crucial intermediate in the synthesis of complex organic molecules, finding significant application in the agrochemical industry.[1] Its unique substitution pattern, featuring a bulky tert-butyl group and an ethoxy moiety, makes it a valuable building block for targeted synthesis.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the notable acaricide, etoxazole (B1671765).

Application in Etoxazole Synthesis

This compound is a key precursor in the production of etoxazole, a potent acaricide effective against a variety of mite species impacting agricultural crops.[3] Etoxazole functions as a chitin (B13524) biosynthesis inhibitor, disrupting the molting process in mites and leading to their demise. The synthesis of etoxazole leverages this compound in a critical Friedel-Crafts acylation reaction to construct the substituted phenyl moiety of the final molecule.

Synthetic Pathway Overview

The synthesis of etoxazole from this compound involves a multi-step process. The overall logical workflow begins with the preparation of a key intermediate from 2,6-difluorobenzamide, which is then reacted with this compound in a Friedel-Crafts reaction, followed by a cyclization to form the final oxazole (B20620) ring structure.

Caption: Logical workflow for the synthesis of Etoxazole.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of an etoxazole analog as described in the reference literature. These values provide a benchmark for the expected efficiency of the synthesis.

| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Condensation | 3-Iodo-2,6-difluorobenzamide, Chloroacetaldehyde dimethyl acetal | p-Toluenesulfonic acid | - | 60-70 | 19 | 82 | [1] |